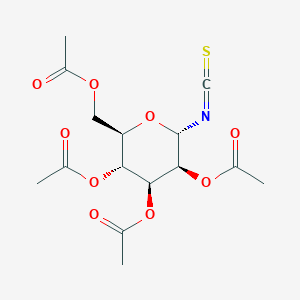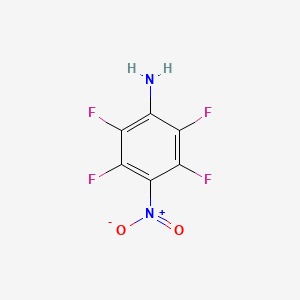
Triméthyl(p-tolyléthynyl)silane
Vue d'ensemble
Description
Trimethyl(p-tolylethynyl)silane is an organosilicon compound with the chemical formula C12H16Si. It is a colorless to light yellow liquid with a special smell. This compound is primarily used as a reagent in organic synthesis, particularly in the production of silicon-containing compounds. It is also known for its role in surface modification of catalysts to enhance their stability and reactivity .
Applications De Recherche Scientifique
Trimethyl(p-tolylethynyl)silane is widely used in scientific research for:
Organic Synthesis: It serves as a precursor for the synthesis of silicon-containing compounds, such as silicon heterocyclic compounds and organic molecules with silicon functional groups.
Catalyst Modification: It is used for surface modification of catalysts to improve their stability and reactivity.
Material Science: This compound is employed in the development of new materials with enhanced properties.
Mécanisme D'action
Target of Action
Trimethyl(p-tolylethynyl)silane is a chemical compound with the molecular formula C12H16Si Silanes, in general, are known to serve as radical h-donors or hydride donors .
Mode of Action
It is known that silanes can interact with their targets by donating hydrogen atoms or hydride ions . This interaction can lead to changes in the target molecules, such as reduction or other chemical transformations .
Biochemical Pathways
The donation of hydrogen atoms or hydride ions by silanes can potentially affect a wide range of biochemical pathways, particularly those involving redox reactions .
Pharmacokinetics
It is known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The donation of hydrogen atoms or hydride ions by silanes can lead to chemical transformations in target molecules, potentially altering their function .
Action Environment
The action, efficacy, and stability of Trimethyl(p-tolylethynyl)silane can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other chemicals, temperature, pH, and the presence of catalysts . , which could influence its distribution and action in aqueous environments.
Méthodes De Préparation
Trimethyl(p-tolylethynyl)silane can be synthesized through a Grignard reaction between phenylsilyl hydrochloride and trimethylchlorosilane . Another method involves the reaction of 4-iodotoluene with trimethylsilylacetylene in the presence of a palladium catalyst, copper iodide, and triethylamine . The reaction is typically carried out in dimethylformamide at room temperature.
Analyse Des Réactions Chimiques
Trimethyl(p-tolylethynyl)silane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: Electrophilic substitution reactions are common, where the silyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrobromic acid, iodine, and various electrophiles. Major products formed from these reactions include (2-bromopropyl)trimethylsilane and (2-iodoethyl)trimethylsilane .
Comparaison Avec Des Composés Similaires
Trimethyl(p-tolylethynyl)silane can be compared with other similar compounds such as:
Trimethyl(phenylethynyl)silane: Similar in structure but with a phenyl group instead of a p-tolyl group.
Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane: Contains a trifluoromethyl group, which imparts different electronic properties.
((4-Methoxyphenyl)ethynyl)trimethylsilane: Has a methoxy group, affecting its reactivity and applications.
The uniqueness of Trimethyl(p-tolylethynyl)silane lies in its specific substituents, which influence its reactivity and suitability for particular applications in organic synthesis and material science.
Propriétés
IUPAC Name |
trimethyl-[2-(4-methylphenyl)ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Si/c1-11-5-7-12(8-6-11)9-10-13(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSGXXKXTBXBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459037 | |
| Record name | Trimethyl(p-tolylethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4186-14-5 | |
| Record name | Trimethyl(p-tolylethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1310599.png)
![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)




